5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Description
Properties
IUPAC Name |
5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-6-4-9(19-3)14-12-7(15(16)17)5-8(18-2)11(13)10(6)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVNAHCSVNVONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450199 | |
| Record name | 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189746-21-2 | |
| Record name | 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189746-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline, 5-chloro-2,6-dimethoxy-4-methyl-8-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with 5-chloro-2,6-dimethoxy-4-methylquinoline, which undergoes nitration at the 8-position. The quinoline backbone is pre-functionalized with methoxy, methyl, and chloro groups to ensure regioselectivity during subsequent reactions. Key steps include:
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Chlorination : Introduction of the chlorine atom at the 5-position using phosphorus oxychloride (POCl₃) under reflux conditions.
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Methoxy and Methyl Substitution : Methoxy groups are introduced via nucleophilic substitution with sodium methoxide (NaOMe), while the methyl group is incorporated through Friedel-Crafts alkylation.
Nitration Reaction
The nitration step employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group at the 8-position. Conditions are carefully controlled to prevent over-nitration or decomposition:
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Temperature : Maintained between 0–5°C to moderate reaction exothermicity.
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Acid Ratio : A 1:3 molar ratio of HNO₃ to H₂SO₄ ensures optimal nitronium ion (NO₂⁺) generation.
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Reaction Time : 4–6 hours, with progress monitored via thin-layer chromatography (TLC).
Post-reaction, the crude product is neutralized with sodium bicarbonate (NaHCO₃) and extracted using dichloromethane (DCM). Yield for this step typically ranges from 65–75%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Industrial methods prioritize scalability and efficiency. Continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times:
Alternative Synthetic Routes from Patented Methods
A patented method (CN108610288B) utilizes 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol as starting materials, with glycerol and sulfuric acid facilitating cyclization:
This method avoids intermediate isolation, directly yielding a mother liquor containing the target compound after distillation.
Purification and Isolation Methods
Neutralization and Filtration
Post-synthesis, the reaction mixture is adjusted to pH 7 using sodium hydroxide (NaOH). Filtration or centrifugation removes insoluble impurities, yielding a crude solid with ~70% purity.
Hydrochloric Acid Recrystallization
The crude product is dissolved in concentrated hydrochloric acid (HCl), and activated carbon decolorizes the solution. Adding sodium chloride (NaCl) precipitates a second solid via common-ion effect:
Chromatographic Purification
Laboratory-scale purification employs silica gel column chromatography with ethyl acetate/hexane (1:4 v/v) to achieve >99% purity.
Comparative Analysis of Preparation Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Laboratory Nitration | 65–75% | >99% | Low | Moderate |
| Patent Cyclization | 85–90% | 95–98% | High | High |
| Industrial Flow | 80–85% | >98% | Very High | Very High |
Key Findings :
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The patented cyclization route offers superior yield and scalability but requires stringent temperature control.
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Continuous flow reactors enhance industrial viability but demand significant upfront infrastructure investment.
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Hydrochloric acid recrystallization effectively removes nitro-byproducts, critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed:
Reduction: 5-Amino-2,6-dimethoxy-4-methyl-8-nitroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline exhibits significant antimicrobial properties. It has been shown to inhibit bacterial DNA synthesis by targeting enzymes such as bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Studies have demonstrated its effectiveness against various pathogenic strains, making it a candidate for developing new antibiotics.
Antitumor Properties
The compound has also been investigated for its potential anticancer activity. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival. Its unique structural features contribute to its ability to interact with biological targets, which is crucial for therapeutic efficacy.
Chemical Research Applications
Synthesis of Quinoline Derivatives
this compound serves as an important intermediate in the synthesis of more complex quinoline derivatives. The compound can undergo various chemical reactions, including nucleophilic substitutions and reductions, allowing chemists to modify its structure and enhance its biological properties .
Reactivity and Functional Group Transformations
The compound's functional groups (chlorine, methoxy, and nitro) make it susceptible to various chemical transformations. For instance:
- Nucleophilic Substitution: The chlorine atom can be replaced with other nucleophiles such as amines or thiols.
- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst .
Case Studies and Research Findings
Several studies have documented the biological effects and mechanisms of action of this compound:
- Antimicrobial Efficacy: A study published in a peer-reviewed journal highlighted its effectiveness against multi-drug resistant bacterial strains. In vitro tests showed that the compound significantly reduced bacterial viability at low concentrations.
- Antitumor Activity: Another research effort focused on its cytotoxic effects on cancer cell lines. Results indicated that the compound induced apoptosis in treated cells through the activation of specific signaling pathways.
These findings underscore the compound's potential as a lead candidate for drug development in both antimicrobial and anticancer therapies.
Mechanism of Action
The mechanism of action of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial death .
Comparison with Similar Compounds
4-Chloro-6,7-dimethoxyquinoline (CAS: N/A)
- Molecular Formula: C₁₁H₁₀ClNO₂
- Molecular Weight : 223.66 g/mol
- Substituents : Chloro at position 4, methoxy at positions 6 and 5.
- Key Properties : Melting point 403–404 K, 99% purity after HPLC purification. Lacks the methyl and nitro groups of the target compound.
- Applications: Studied for biological activities common to quinoline derivatives, such as antimicrobial and anticancer properties. Synthesized via phosphorylation with POCl₃, contrasting with the nitro-substitution pathway of the target compound .
6-Bromo-4-chloro-3-nitroquinoline (CAS: 723281-72-9)
- Molecular Formula : C₉H₅BrClN₂O₂
- Molecular Weight : 300.51 g/mol
- Substituents : Bromo at position 6, chloro at 4, nitro at 3.
- Key Properties : Bromine’s larger atomic radius and lower electronegativity compared to chlorine alter reactivity in cross-coupling reactions. The nitro group at position 3 (vs. 8 in the target compound) affects electronic distribution and regioselectivity in further functionalization .
5-(Chloromethyl)quinolin-8-yl Acetate (CAS: N/A)
- Molecular Formula: C₁₂H₁₀ClNO₃
- Molecular Weight : 251.67 g/mol
- Substituents : Chloromethyl at position 5, acetate at 6.
- Applications: Intermediate for synthesizing 8-hydroxyquinoline derivatives used in coordination chemistry. The chloromethyl group enables alkylation reactions, diverging from the nitro-driven reactivity of the target compound .
Comparative Data Table
Biological Activity
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, antitumor, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_12H_12ClN_3O_4, with a molecular weight of approximately 282.68 g/mol. Its structure features a quinoline core with multiple functional groups—chlorine, methoxy, methyl, and nitro—that contribute to its biological activity. The presence of these groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial DNA synthesis. It interacts with bacterial DNA gyrase and type IV topoisomerase, leading to the cleavage of bacterial DNA and subsequent cell death.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit specific pathways involved in tumor progression. Its structural characteristics allow it to potentially bind to enzymes or receptors that are critical in cancer biology.
Antimicrobial Studies
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens:
- In vitro Studies : Research has demonstrated that the compound shows potent activity against Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Case Study : A study involving the compound's application in a murine model of bacterial infection indicated a significant reduction in bacterial load when administered at specific dosages.
Antitumor Studies
The compound's potential as an antitumor agent has also been explored:
- Cell Line Studies : In vitro assays using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for different cell lines were reported in the low micromolar range.
- Mechanistic Insights : Further investigations revealed that the compound may act by disrupting microtubule dynamics or inhibiting specific kinases involved in cell cycle regulation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other quinoline derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Chloroquinoline | C_9H_7ClN | Lacks methoxy and nitro groups; simpler structure |
| 8-Hydroxyquinoline | C_9H_7NO | Hydroxyl group instead of nitro; different reactivity |
| 5-Nitroquinoline | C_9H_7N | Contains nitro but lacks chlorine and methoxy groups |
| 5-Fluoro-2,6-dimethoxy-4-methylquinoline | C_12H_12FNO_4 | Fluorine substitution affects reactivity |
The presence of multiple functional groups in this compound enhances its biological activity compared to these simpler analogs, making it a candidate for further drug development.
Q & A
Q. What are the common synthetic routes for 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline?
A typical synthesis involves sequential functionalization of the quinoline core. For example:
- Chlorination : Phosphorus oxychloride (POCl₃) is often used to introduce chlorine at the 5-position under reflux conditions, as demonstrated in analogous quinoline derivatives .
- Nitration : Nitration at the 8-position can be achieved using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate, with careful temperature control to avoid over-nitration.
- Methoxy and Methyl Substituents : Methoxy groups are introduced via nucleophilic substitution (e.g., using NaOMe) or via pre-functionalized precursors. Methyl groups are typically added via Friedel-Crafts alkylation or through intermediates like 4-methylquinoline.
Key Validation : Purity is confirmed via HPLC (>99%) and structural characterization via ¹H NMR (e.g., δ 8.57 ppm for quinoline protons) and mass spectrometry (MS) .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard. For example:
- Planarity : The quinoline ring system is planar (RMS deviation <0.04 Å), with methoxy and methyl groups deviating slightly (0.02–0.08 Å) from the plane .
- Intermolecular Interactions : Hydrogen bonding (e.g., N–H⋯N) and π-π stacking are critical for crystal packing, as seen in related chlorinated quinolines .
- Twinned Crystals : Inversion twinning (domain ratios ~0.86:0.14) may occur, requiring careful refinement during XRD analysis .
Data Example :
| Parameter | Value (Example from Analogous Compound) |
|---|---|
| Space Group | P2₁/c (monoclinic) |
| Unit Cell (Å) | a=8.67, b=12.27, c=11.85, β=97.57° |
| R-factor | 0.040 |
Q. What spectroscopic techniques are used for characterization?
- UV-Vis/FL Spectroscopy : Absorption maxima (λₐᵦₛ ~350–400 nm) and fluorescence quantum yields (Φ) are measured in solvents like dichloromethane. For example, BODIPY analogs show Φ up to 0.85 .
- ¹H NMR : Key signals include aromatic protons (δ 7.3–8.6 ppm), methoxy groups (δ 3.8–4.1 ppm), and methyl groups (δ 2.5–2.8 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 224 [M+H]⁺ for 4-Chloro-6,7-dimethoxyquinoline) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
Density functional theory (DFT) calculations assess:
- Electron Density : Local kinetic-energy density and Laplacian values identify electrophilic/nucleophilic sites. For example, nitration at the 8-position is favored due to electron-deficient aromatic rings .
- Mulliken Charges : Meta-carbons in quinoline derivatives show higher electrophilicity, guiding cross-coupling reactions .
- Transition States : Simulated activation energies optimize reaction conditions (e.g., Pd-catalyzed couplings) .
Application : DFT-guided synthesis reduces trial-and-error in functionalization .
Q. What strategies improve yields in Pd-catalyzed cross-coupling reactions for functionalization?
- Stille Coupling : Use tributylstannane reagents and [Pd(PPh₃)₄] in toluene at reflux. Yields >90% are achievable for aryl/alkenyl groups, while alkynyl groups require protection (e.g., trimethylsilyl) to prevent side reactions .
- Base Selection : Avoid harsh bases (e.g., K₂CO₃) to prevent BF₂ moiety loss in BODIPY analogs; instead, use mild conditions with DME as solvent .
- Catalyst Loading : 5 mol% Pd catalyst balances cost and efficiency .
Case Study :
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Stille (Phenyl) | Toluene, reflux, 5 h | 95 |
| Stille (Alkynyl) | TMS-protected reagent | 71 |
Q. How are intramolecular interactions analyzed to explain stability or polymorphism?
- Hydrogen Bonding : IR spectroscopy and XRD identify N–H⋯O/N interactions. For example, C8–H8⋯Cl1 contacts form S(5) ring motifs, stabilizing the crystal lattice .
- Conformational Disorder : Methyl or methoxy groups may exhibit dual conformations (e.g., 50:50 occupancy), resolved via low-temperature XRD (100 K) .
- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions (e.g., mp 403–404 K for 4-Chloro-6,7-dimethoxyquinoline) .
Methodological Notes
- Synthesis Optimization : Monitor reactions via TLC and use column chromatography (petroleum ether/EtOAc) for purification .
- Spectroscopic Calibration : For fluorescence quantum yields, use Rhodamine 6G as a reference (Φ=0.95 in ethanol) .
- Data Reproducibility : CCDC deposition numbers (e.g., 959961–959970) provide crystallographic data for independent validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
